molecular formula C11H7FIN3O B6631841 N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide

N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide

Cat. No. B6631841
M. Wt: 343.10 g/mol
InChI Key: KQHSXHTWLWTTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide, also known as FIPI, is a small molecule inhibitor that is used to target phospholipase D (PLD) activity. PLD is an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. Inhibition of PLD activity has been linked to several diseases, including cancer, inflammation, and neurodegenerative disorders. FIPI has been shown to be a potent inhibitor of PLD activity and has been used extensively in scientific research.

Mechanism of Action

N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide exerts its inhibitory effect on PLD activity by binding to the catalytic domain of PLD and preventing its activation. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, a signaling molecule that plays a key role in various cellular processes. By inhibiting PLD activity, this compound reduces the production of phosphatidic acid and disrupts downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells. It has been shown to reduce the levels of phosphatidic acid and increase the levels of phosphatidylcholine in cells. This alteration in lipid metabolism has been linked to changes in cell proliferation, migration, and survival. This compound has also been shown to inhibit the release of cytokines from immune cells and disrupt synaptic vesicle trafficking in neurons.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PLD activity and has been extensively validated in multiple cell types and disease models. It is also relatively easy to synthesize and can be obtained from commercial sources. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations. Careful dose-response studies and validation of results with alternative PLD inhibitors are recommended.

Future Directions

N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has opened up several avenues for future research. One potential direction is the development of more potent and selective PLD inhibitors that can be used in clinical settings. This compound has also been used to investigate the role of PLD in various disease states, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the specific mechanisms by which PLD contributes to these diseases and to identify potential therapeutic targets. Finally, this compound has been used to study the role of PLD in various cellular processes, including membrane trafficking and cytoskeletal organization. Future studies may uncover additional roles for PLD in these processes and identify new targets for drug development.

Synthesis Methods

N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide is a synthetic compound that can be prepared using a multi-step synthesis method. The synthesis involves the reaction of 4-fluoro-2-iodoaniline with 5-cyano-6-oxo-1,6-dihydropyrimidine to form the intermediate 4-fluoro-2-iodophenylpyrimidine-5-carboxylic acid. This intermediate is then converted to the final product, this compound, by reacting it with thionyl chloride and N,N-dimethylformamide.

Scientific Research Applications

N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has been widely used in scientific research to study the role of PLD in various cellular processes and disease states. It has been shown to inhibit PLD activity in multiple cell types, including cancer cells, immune cells, and neurons. This compound has been used to investigate the role of PLD in cancer cell invasion and migration, cytokine release in immune cells, and synaptic vesicle trafficking in neurons.

properties

IUPAC Name

N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FIN3O/c12-8-1-2-10(9(13)3-8)16-11(17)7-4-14-6-15-5-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHSXHTWLWTTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)NC(=O)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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